2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
Description
The compound 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide (molecular formula: C₂₄H₁₉BrFN₃O₂S₂) features a polycyclic benzothieno[2,3-d]pyrimidin-4-one core fused with a hexahydrocyclohexane ring. Key structural elements include:
- A 4-bromophenyl group at position 3 of the pyrimidine ring.
- A sulfanyl bridge (-S-) at position 2, linking the core to an acetamide moiety.
- The acetamide’s terminal N-(2-fluorophenyl) substituent.
Its synthesis likely involves coupling a halogenated benzothienopyrimidine intermediate with a substituted chloroacetanilide, as seen in analogous compounds (e.g., via K₂CO₃-mediated nucleophilic substitution in dry acetone) .
Properties
Molecular Formula |
C24H19BrFN3O2S2 |
|---|---|
Molecular Weight |
544.5 g/mol |
IUPAC Name |
2-[[3-(4-bromophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C24H19BrFN3O2S2/c25-14-9-11-15(12-10-14)29-23(31)21-16-5-1-4-8-19(16)33-22(21)28-24(29)32-13-20(30)27-18-7-3-2-6-17(18)26/h2-3,6-7,9-12H,1,4-5,8,13H2,(H,27,30) |
InChI Key |
SPIXNACXZMPTBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Br)SCC(=O)NC5=CC=CC=C5F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzothienopyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the hexahydrobenzothienopyrimidine core.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, often using bromobenzene derivatives.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached via a nucleophilic substitution reaction.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The bromophenyl and fluorophenyl groups can undergo further substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of sulfanylacetamide derivatives with variations in the benzothienopyrimidine core and aryl substituents. Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings from Comparative Analysis
Replacing bromine with chlorine or methoxy alters electronic properties and steric bulk, impacting binding efficacy. The N-(2-fluorophenyl) group in the target compound introduces moderate polarity, balancing solubility and membrane penetration. In contrast, dichlorophenyl and methoxy-methylphenyl analogs prioritize lipophilicity or steric effects.
Synthetic Pathways: Most analogs are synthesized via nucleophilic substitution of a benzothienopyrimidine-thiol intermediate with chloroacetanilides (e.g., using K₂CO₃ in acetone) . The target compound likely follows a similar route, with the 2-fluorophenylacetanilide as the coupling partner.
Crystallographic Insights :
- While crystallographic data for the target compound is absent, related N-arylacetamides exhibit dihedral angles (e.g., 66.4° between aryl rings in ), influencing molecular packing and stability. Such structural features may correlate with solubility and crystallinity in the target compound.
Biological Implications: The benzothienopyrimidine core is structurally analogous to kinase inhibitors (e.g., MEK/B-Raf inhibitors in ). Fluorine and bromine substituents may mimic ATP-binding pocket interactions, though empirical validation is required.
Biological Activity
The compound 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide , with CAS number 498545-63-4, is a complex organic molecule characterized by its unique structural framework. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 544.46 g/mol. The structure includes several functional groups:
- Bromophenyl group : Enhances biological activity through electron-withdrawing properties.
- Sulfanyl group : Contributes to chemical reactivity and potential interactions with biological targets.
- Acetamide moiety : Plays a role in the compound's solubility and biological interaction.
Biological Activity
Research indicates that compounds similar to 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide exhibit a range of biological activities:
Antimicrobial Activity
Preliminary studies suggest that the compound has antimicrobial properties , effective against various Gram-positive and Gram-negative bacteria. The mechanism of action likely involves the inhibition of specific enzymes critical for bacterial survival and proliferation.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also shown promise in anticancer research . It may inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. The bromophenyl substituent is particularly noted for enhancing interaction with cancer cell receptors.
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of benzothienopyrimidines. The findings indicated that modifications to the sulfanyl and acetamide groups significantly influenced antibacterial potency. -
Anticancer Mechanism Investigation :
Research detailed in Cancer Research demonstrated that similar compounds could induce apoptosis in cancer cells via mitochondrial pathways. The study highlighted the importance of structural features in modulating biological activity.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes that include:
- Formation of the benzothieno-pyrimidine core.
- Introduction of the bromophenyl and fluorophenyl groups.
- Finalization through acetamide formation.
Optimization of reaction conditions is crucial for maximizing yield and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
